(5Z)-3-cyclohexyl-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a chemical compound with the molecular formula and a molecular weight of approximately 349.5 g/mol. It is classified as a thiazolidinone derivative, which is notable for its potential biological activities, including anti-inflammatory and antioxidant properties. The compound is primarily sourced from chemical databases such as PubChem and BenchChem, which provide detailed descriptions and structural information about the molecule.
The synthesis of (5Z)-3-cyclohexyl-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of a cyclohexyl derivative with a substituted phenyl compound. The following general steps outline the synthesis process:
Technical details may vary based on specific laboratory conditions and desired yields.
The molecular structure of (5Z)-3-cyclohexyl-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can be represented as follows:
InChI=1S/C17H19NO3S2/c1-21-14-9-11(7-8-13(14)19)10-15-16(20)18(17(22)23-15)12-5-3-2-4-6-12/h7-10,12,19H,2-6H2,1H3/b15-10.The compound can participate in various chemical reactions typical of thiazolidinones:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with novel properties.
The mechanism of action of (5Z)-3-cyclohexyl-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves several biochemical pathways:
Data from biological assays would provide quantitative insights into these mechanisms.
The physical and chemical properties of (5Z)-3-cyclohexyl-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one include:
Relevant analyses such as spectroscopic methods (NMR, IR) can confirm these properties.
The applications of (5Z)-3-cyclohexyl-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one are primarily in scientific research:
This compound represents a significant area of interest for researchers looking to explore new therapeutic agents or materials based on its unique properties and structural characteristics.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: